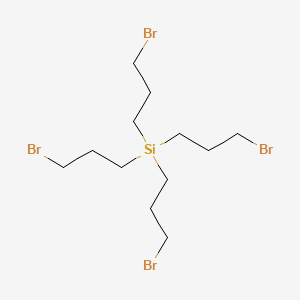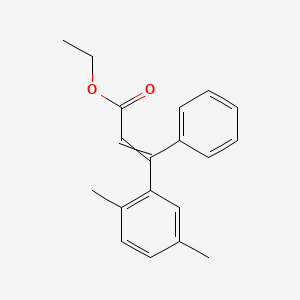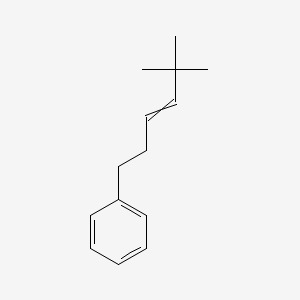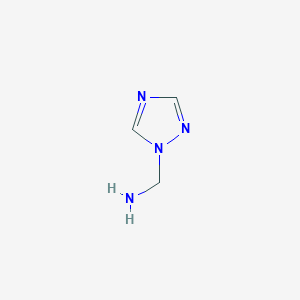
Silane, tetrakis(3-bromopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, tetrakis(3-bromopropyl)-, also known as tetrakis(3-bromopropyl)silane, is an organosilicon compound with the molecular formula C12H24Br4Si. This compound is characterized by the presence of four bromopropyl groups attached to a central silicon atom. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, tetrakis(3-bromopropyl)- can be synthesized through the reaction of silicon tetrachloride with 3-bromopropylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:
- Preparation of 3-bromopropylmagnesium bromide by reacting 3-bromopropyl bromide with magnesium in anhydrous ether.
- Addition of silicon tetrachloride to the prepared Grignard reagent under controlled temperature conditions.
- Purification of the product through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of silane, tetrakis(3-bromopropyl)- often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Silane, tetrakis(3-bromopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon products.
Cross-Coupling Reactions: It can be used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium or platinum catalysts are often employed in hydrosilylation and cross-coupling reactions.
Solvents: Anhydrous solvents, such as tetrahydrofuran (THF) or toluene, are typically used to maintain reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopropylsilane derivatives, while hydrosilylation with alkenes produces alkylsilane compounds.
Scientific Research Applications
Silane, tetrakis(3-bromopropyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound can be functionalized to create biocompatible materials for biomedical applications.
Medicine: It is explored for use in drug delivery systems and as a component in diagnostic tools.
Industry: The compound is utilized in the production of high-performance materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of silane, tetrakis(3-bromopropyl)- involves its ability to undergo various chemical transformations. The bromopropyl groups can participate in nucleophilic substitution reactions, allowing the compound to be functionalized with different chemical groups. The silicon atom provides a stable framework for these modifications, making the compound versatile in various applications.
Comparison with Similar Compounds
Similar Compounds
(3-Bromopropyl)trichlorosilane: Similar in structure but with three chlorine atoms instead of bromopropyl groups.
(3-Bromopropyl)trimethoxysilane: Contains three methoxy groups in place of bromopropyl groups.
Tetrakis(4-bromophenyl)silane: Features bromophenyl groups instead of bromopropyl groups.
Uniqueness
Silane, tetrakis(3-bromopropyl)- is unique due to its four bromopropyl groups, which provide multiple sites for chemical modification. This makes it highly versatile for use in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
850883-22-6 |
|---|---|
Molecular Formula |
C12H24Br4Si |
Molecular Weight |
516.02 g/mol |
IUPAC Name |
tetrakis(3-bromopropyl)silane |
InChI |
InChI=1S/C12H24Br4Si/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16/h1-12H2 |
InChI Key |
KTBPOOFLBREMIO-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](CCCBr)(CCCBr)CCCBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-](/img/structure/B14202358.png)

![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14202384.png)



![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)

![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
